N-甲基-N,O-双(三甲基硅基)羟胺

描述

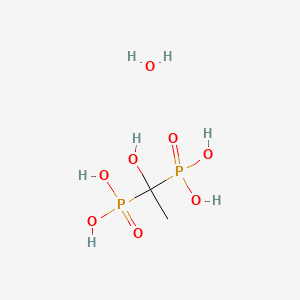

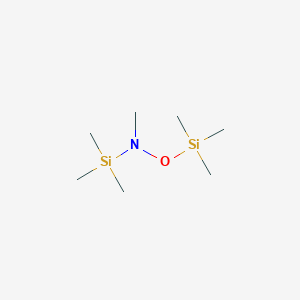

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C7H21NOSi2 . It is used as a protected hydroxylamine synthon for the formation of isocyanates, hydroxamic acids, N-phosphinoylhydroxylamines, and oximes .

Synthesis Analysis

This compound can be prepared from MeNHOH·HCl under alkaline conditions with silylating reagents. The use of either Me3SiSiMe3 as a ‘counterattack reagent’ or Me3SiCl in a classical procedure has been reported .

Molecular Structure Analysis

The molecular structure of “N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” consists of seven carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, one oxygen atom, and two silicon atoms .

Chemical Reactions Analysis

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” reacts readily with various aliphatic acid chlorides under mild conditions to afford the corresponding hydroxamic acids in good yields . It also reacts with free phenolic steroids during the analysis of conjugated estrogen tablets and injectable formulations by GLC .

Physical And Chemical Properties Analysis

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” has a boiling point of 137–139°C, 78–80°C/100 mmHg; a density of 0.830 g cm−3; and a flash point of 28°C . It is soluble in THF, ether, pentane, and CH2Cl2 .

科学研究应用

Preparation of N-Methyl Nitrones

The compound is used in the reaction of aldehydes or ketones to produce corresponding N-methyl nitrones in good to excellent yields . The reaction intermediates are hemiaminals, which decompose to nitrones by a bimolecular push–pull mechanism .

Protection-Reduction-Dedprotection of Carbonyl Groups

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is used to protect a carbonyl group in a compound with another functionality, which is subsequently reduced in situ. Acidic work-up regenerates the carbonyl group. This new method of ‘protection–reduction–deprotection’ includes three transformations, which were carried out in one flask .

Metabolomic Profiling

In metabolomic profiling of human plasma using gas chromatography–mass spectrometry (GC–MS), this compound is used for proper derivatization and identification of metabolites . The extraction of metabolites using methanol/methanol/water and 50 min silylation at 70 °C with N-methyl-N-(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane is an efficient combination .

Derivatization Reagent for GC-MS Analysis

It is used as a derivatization reagent for GC-MS analysis of phenolic acids in fruits .

Regioselective Desulfation of Polysaccharide Sulfates

The compound is used as a reagent for the regioselective desulfation of polysaccharide sulfates .

Preparation of Trimethylsilyl Ethers

“N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine” is also used to prepare trimethylsilyl ethers of carbohydrates and alcohols .

Preparation of N-(Dialkyl Phosphinoyl)hydroxylamines

This compound is used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines .

Migration of Simple Alkyl Groups

It is used in the migration of simple alkyl groups in the rearrangement of their O-p-nitrobenzenesulfonates .

作用机制

Target of Action

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

The compound interacts with its targets (aldehydes or ketones) through a stoichiometric reaction . The reaction intermediates formed are hemiaminals , which decompose to nitrones by a bimolecular push–pull mechanism .

Biochemical Pathways

The interaction of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine with aldehydes or ketones affects the biochemical pathways involving these compounds. The formation of nitrones from hemiaminals represents a significant transformation in these pathways .

Result of Action

The primary result of the compound’s action is the formation of N-methyl nitrones from aldehydes or ketones . This transformation occurs in good to excellent yields , indicating the compound’s efficacy in its role.

Action Environment

The action of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is influenced by environmental factors such as pH. The compound is readily prepared from MeNHOH·HCl under alkaline conditions , suggesting that its reactivity and stability may be pH-dependent.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

未来方向

属性

IUPAC Name |

N-trimethylsilyl-N-trimethylsilyloxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNSJZVQLMUDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(O[Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505160 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |

CAS RN |

22737-33-3 | |

| Record name | N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine interact with aldehydes and ketones, and what is the result of this interaction?

A1: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine reacts with aldehydes and ketones to form N-methyl nitrones. [, ] This reaction proceeds through a hemiaminal intermediate, which subsequently decomposes to the desired nitrone product through a bimolecular push-pull mechanism. []

Q2: What makes N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine advantageous for the synthesis of N-methyl nitrones compared to other methods?

A2: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine offers advantages in terms of regio- and chemoselectivity during N-methyl nitrone formation. [] This selectivity is attributed to the bulky nature of the reagent, which can influence its preference for reacting with specific functional groups or at sterically less hindered sites. []

Q3: Besides its use in nitrone synthesis, what other synthetic applications does N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine have?

A3: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine can also function as a protecting group for carbonyl functionalities. [] This allows for selective transformations on other parts of the molecule, followed by deprotection to regenerate the carbonyl group. For instance, it enables the "protection-reduction-deprotection" sequence where a carbonyl group is protected, another functional group in the molecule is reduced, and finally the carbonyl is regenerated, all in a single flask. []

Q4: What are the structural characteristics of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?

A4: * Molecular Formula: C₇H₂₁NOSi₂ []* Molecular Weight: 191.47 g/mol []* Boiling Point: 40–41 °C at 10 mmHg []* Refractive Index (nD20): 1.4146 []

Q5: How is N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine prepared in the laboratory?

A5: N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is synthesized by reacting N-Methylhydroxylamine hydrochloride with two equivalents of Chlorotrimethylsilane and three equivalents of Triethylamine in ether at 25 °C. This reaction results in a 52% yield of the desired product. []

Q6: Are there any specific handling or storage recommendations for N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine?

A6: Yes, due to its susceptibility to hydrolysis, N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine should be handled with care, minimizing exposure to moisture. [] It's best stored in a sealed bottle at low temperatures (-10 to -15°C) to prevent decomposition and maintain its quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)